Cas no 53202-98-5 (12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate)

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate structure
53202-98-5 structure
Nome do Produto:12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
N.o CAS:53202-98-5
MF:C38H60O9
MW:660.877613067627
CID:368975
PubChem ID:334044

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Propriedades químicas e físicas

Nomes e Identificadores

    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
    • Hexadecanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.α.,1a.α.,1b.β.
    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-...
    • Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-b
    • PHORBOL 16-HYDROXY 12-PALMITATE 13-ACETATE
    • 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate, 16-OH-Phorbol 12-palmitate-13-acetate, HHPA
    • 16-HYDROXYPHORBOL 12-PALMITATE 13-ACETATE
    • amp
    • croton factor F1
    • PHORBOL 16-HYDROXY 12-PALMITATE 13- &amp
    • 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
    • PHORBOL-13-ACETATE, 12-O-PALMITOYL-16-HYDROXY
    • (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl hexadecanoate
    • C09153
    • NSC338250
    • 53202-98-5
    • DTXSID301098259
    • [(1S,2S,6R,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
    • Hexadecanoic acid,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.alpha.,1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.))-
    • CHEBI:744
    • NSC-338250
    • 12-O-Palmitoyl-16-hydroxyphorbol 13-acetate
    • Q27105348
    • 12-O-Palmitoyl-16-hydroxyphorbol-13-acetate
    • CHEMBL4296990
    • Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
    • 16-hydroxyphorbol 13-decanoate 12-palmitate
    • Inchi: InChI=1S/C38H60O9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31(42)46-34-26(3)37(45)29(32-35(5,24-40)38(32,34)47-27(4)41)21-28(23-39)22-36(44)30(37)20-25(2)33(36)43/h20-21,26,29-30,32,34,39-40,44-45H,6-19,22-24H2,1-5H3/t26-,29+,30-,32-,34-,35-,36-,37-,38-/m1/s1
    • Chave InChI: DYHBGVHTKOPQDM-SGPTVBMASA-N
    • SMILES: CCCCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)CO)OC(=O)C)O)C

Propriedades Computadas

  • Massa Exacta: 660.4239
  • Massa monoisotópica: 660.42373349g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 0
  • Contagem de Ligações Rotativas: 20
  • Complexidade: 1210
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • Carga de Superfície: 47
  • XLogP3: 6.4
  • Superfície polar topológica: 151

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.0207 (rough estimate)
  • Ponto de ebulição: 603.09°C (rough estimate)
  • Índice de Refracção: 1.5290 (estimate)
  • PSA: 150.59
  • Solubilidade: Not determined

12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Informações de segurança

  • WGK Alemanha:3
  • Código da categoria de perigo: 26/27/28-36/38
  • Instrução de Segurança: 26-27-36/37/39-45
  • CÓDIGOS DA MARCA F FLUKA:10-21
  • Identificação dos materiais perigosos: T+
  • Frases de Risco:26/27/28-36/38
Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd